Oxfenicine, chemically known as (S)-2-amino-2-(4-hydroxyphenyl)acetic acid, is a synthetic compound primarily investigated for its cardioprotective properties. [] It acts as a prodrug, converting to its active metabolite, 4-hydroxyphenylglyoxylate, in the body. [] Oxfenicine's primary research focus revolves around its ability to inhibit fatty acid oxidation, specifically targeting carnitine palmitoyltransferase I (CPT I), a crucial enzyme in this metabolic pathway. [, , ] This selective inhibition has made it a valuable tool for studying cardiac metabolism and exploring potential therapeutic interventions for conditions like ischemia-reperfusion injury, heart failure, and diabetic cardiomyopathy. [, , , , , , , ]
The primary chemical reaction associated with oxfenicine is its transamination to its active metabolite, 4-hydroxyphenylglyoxylate. [] This process is catalyzed by transaminases, specifically branched-chain amino acid aminotransferase (isoenzyme I) in the heart. [] The reaction involves the transfer of an amino group from oxfenicine to an alpha-keto acid, generating 4-hydroxyphenylglyoxylate and a new amino acid. [] This metabolic conversion is crucial for oxfenicine's inhibitory effect on CPT I. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5